Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-(2-oxo-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
Reduction: Formation of 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of a hydroxyphenyl group.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyphenyl group.
Uniqueness
tert-Butyl 4-(2-hydroxy-5-(trifluoromethyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C17H22F3NO3 |
---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
tert-butyl 4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-6-11(7-9-21)13-10-12(17(18,19)20)4-5-14(13)22/h4-5,10-11,22H,6-9H2,1-3H3 |
InChI Key |
HPWZGRUCTNZFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.